molecular formula C19H11Br2N3O3 B13115070 5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole CAS No. 918946-25-5

5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole

Katalognummer: B13115070
CAS-Nummer: 918946-25-5
Molekulargewicht: 489.1 g/mol
InChI-Schlüssel: GJPZVPVGXPMUKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and phenoxy groups attached to an indazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 2,6-dibromophenol to form 2,6-dibromo-4-nitrophenol. This intermediate is then reacted with 2-phenyl-2H-indazole under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The purification process often involves recrystallization or chromatography techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole involves its interaction with specific molecular targets. The nitro and bromine groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dibromo-4-nitrophenol: Shares the dibromo and nitro groups but lacks the indazole core.

    2-Phenyl-2H-indazole: Contains the indazole core but lacks the dibromo and nitro groups.

    5-(2,6-Dibromo-4-nitrophenoxy)-2-methyl-2-(methylamino)pentanenitrile: Similar structure with additional functional groups.

Uniqueness

5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole is unique due to the combination of its functional groups and the indazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

918946-25-5

Molekularformel

C19H11Br2N3O3

Molekulargewicht

489.1 g/mol

IUPAC-Name

5-(2,6-dibromo-4-nitrophenoxy)-2-phenylindazole

InChI

InChI=1S/C19H11Br2N3O3/c20-16-9-14(24(25)26)10-17(21)19(16)27-15-6-7-18-12(8-15)11-23(22-18)13-4-2-1-3-5-13/h1-11H

InChI-Schlüssel

GJPZVPVGXPMUKD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)OC4=C(C=C(C=C4Br)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.